

# Application Notes and Protocols for OSI-7904L and Cisplatin Combination Therapy

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## Compound of Interest

Compound Name: OSI-7904L

Cat. No.: B1677510

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## Introduction

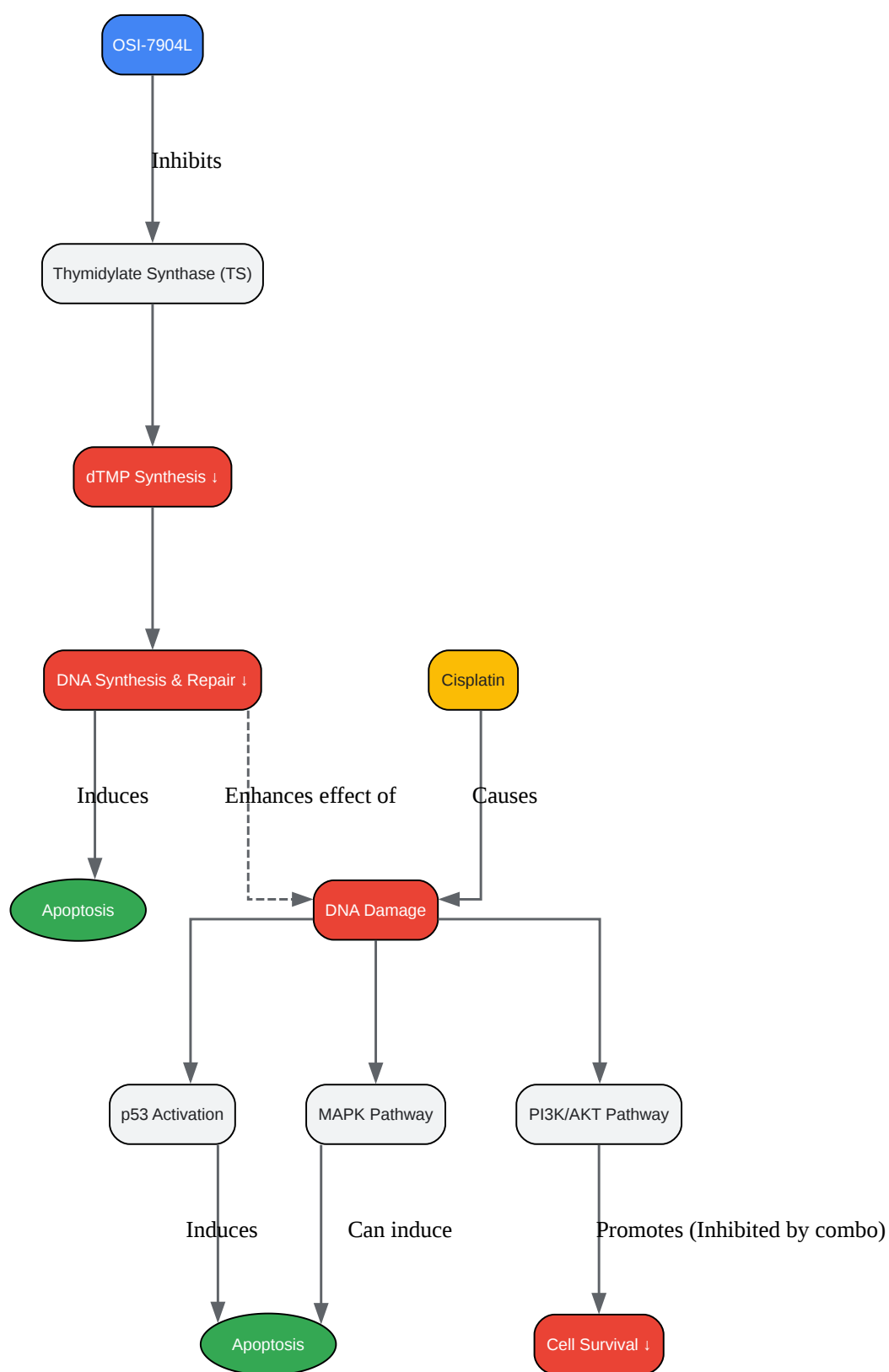
**OSI-7904L** is a liposomal formulation of a potent, noncompetitive thymidylate synthase (TS) inhibitor.[1][2][3] Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[4][5] By inhibiting TS, **OSI-7904L** disrupts the supply of nucleotides required for DNA synthesis, leading to cell cycle arrest and apoptosis. Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, resulting in DNA damage and the induction of apoptosis.[6] The combination of a thymidylate synthase inhibitor with a DNA-damaging agent like cisplatin has been explored as a strategy to enhance anticancer efficacy. Preclinical studies have suggested a supra-additive or synergistic interaction between **OSI-7904L** and cisplatin in human colon tumor xenografts.[2] This document provides detailed application notes and experimental protocols for the investigation of **OSI-7904L** and cisplatin combination therapy.

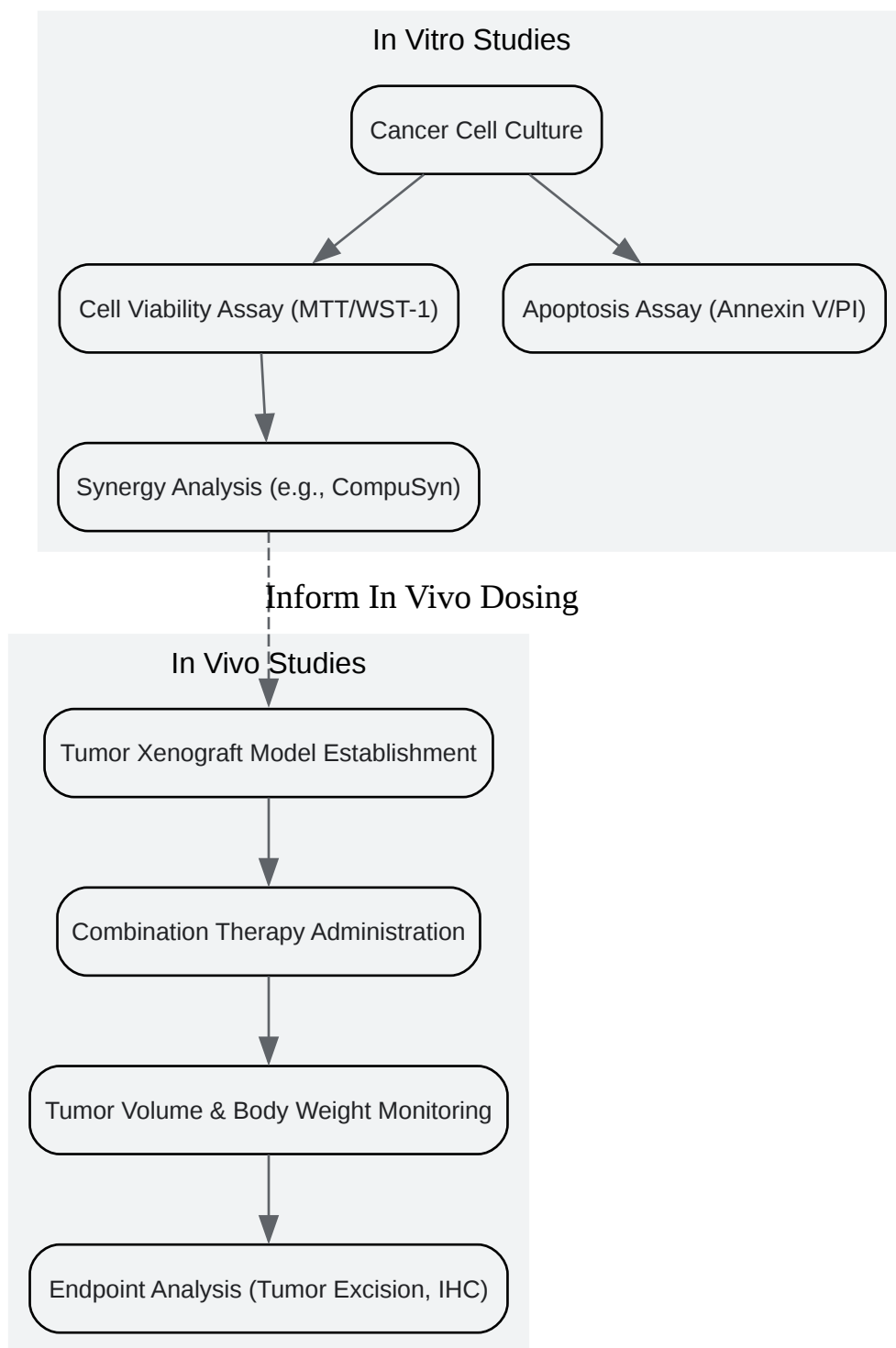
## Mechanism of Action and Signaling Pathways

The synergistic antitumor effect of the **OSI-7904L** and cisplatin combination is hypothesized to stem from a multi-pronged attack on cancer cell proliferation and survival. **OSI-7904L**, by inhibiting thymidylate synthase, depletes the intracellular pool of dTMP. This not only halts DNA synthesis but may also enhance the incorporation of cisplatin-induced DNA adducts by impairing DNA repair mechanisms that rely on a steady supply of nucleotides.

Cisplatin-induced DNA damage activates several signaling pathways, including the MAPK and PI3K/AKT pathways, which can lead to either apoptosis or the development of drug resistance. The combination with a TS inhibitor may modulate these pathways to favor apoptosis. For instance, the stress induced by nucleotide depletion could potentiate the pro-apoptotic signals triggered by cisplatin-induced DNA damage.

## **Hypothesized Signaling Pathway for OSI-7904L and Cisplatin Combination Therapy**





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